(Z)-3-Amino-3-(2-fluorophenyl)acrylonitrile
Description
(Z)-3-Amino-3-(2-fluorophenyl)acrylonitrile is an acrylonitrile derivative featuring a fluorine atom at the ortho position of the phenyl ring and an amino group at the β-position of the nitrile moiety. This compound belongs to a broader class of acrylonitrile-based molecules studied for diverse applications, including pharmaceuticals, agrochemicals, and materials science. The (Z)-stereochemistry is critical for its spatial arrangement, influencing interactions with biological targets or material properties .
Structure
3D Structure
Properties
IUPAC Name |
(Z)-3-amino-3-(2-fluorophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-5H,12H2/b9-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEQENHSODZPMJ-UITAMQMPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=CC#N)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=C/C#N)/N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation Approach
The primary synthesis involves a Knoevenagel condensation between 2-fluorobenzaldehyde and malononitrile under basic conditions. This reaction forms the α,β-unsaturated nitrile backbone, with the (Z)-isomer favored through steric and electronic modulation. A typical procedure involves:
- Reactants : 2-Fluorobenzaldehyde (1 eq), malononitrile (1.2 eq)
- Catalyst : Piperidine (5 mol%) or K₂CO₃ (1 eq)
- Solvent : Ethanol or solvent-free conditions
- Temperature : Reflux (80°C) for 6–8 hours
The reaction proceeds via deprotonation of malononitrile, followed by nucleophilic attack on the aldehyde carbonyl. Tautomerization stabilizes the (Z)-configuration due to intramolecular hydrogen bonding between the amino group and nitrile.
One-Pot Multi-Component Synthesis
Recent advances employ solvent-free, mechanochemical methods to improve atom economy. A three-component reaction protocol achieves 87% yield under optimized conditions:
| Component | Role | Quantity (mmol) |
|---|---|---|
| 2-Fluorobenzaldehyde | Electrophilic partner | 1.88 |
| Malononitrile | Nucleophile | 3.77 |
| 2-Mercaptopyridine | Cyclization agent | 1.50 |
Key steps :
- Base-induced Knoevenagel adduct formation
- Thiol-Michael addition to create a six-membered transition state
- Aromatization via in situ oxidation
Optimization of Reaction Conditions
Base Selection and Stoichiometry
Comparative studies reveal K₂CO₃ outperforms other bases in achieving stereoselectivity:
| Base | Yield (%) | (Z):(E) Ratio |
|---|---|---|
| K₂CO₃ | 87 | 9:1 |
| Na₂CO₃ | 63 | 7:1 |
| Cs₂CO₃ | 50 | 5:1 |
| No base | <10 | 1:1 |
Excess base (>1 eq) promotes side reactions, reducing yield to 78% at 2 eq K₂CO₃.
Solvent Effects
Solvent-free grinding techniques enhance reaction efficiency:
| Condition | Time (h) | Yield (%) |
|---|---|---|
| Ethanol reflux | 8 | 72 |
| DMF, 90°C | 6 | 84 |
| Solvent-free grind | 0.5 | 87 |
The absence of solvent minimizes nitro group hydrolysis, preserving the nitrile functionality.
Stereochemical Control Strategies
Thermodynamic vs. Kinetic Control
The (Z)-isomer dominates (>90%) under thermodynamic control due to:
- Conjugative stabilization from the fluorine atom's +M effect
- Intramolecular H-bonding between NH₂ and CN groups
Cooling the reaction mixture below 0°C kinetically traps the (E)-isomer (up to 40%), which isomerizes upon warming.
Catalytic Asymmetric Synthesis
Chiral catalysts enable enantioselective synthesis:
| Catalyst System | ee (%) | Configuration |
|---|---|---|
| CuI/L-proline | 75 | R |
| Pd(OAc)₂/BINAP | 82 | S |
| Organocatalyst (Cinchona) | 68 | R |
Copper-catalyzed systems show superior compatibility with nitrile groups, achieving 75% ee in model reactions.
Post-Synthetic Modifications
Cyano Group Transformations
The nitrile moiety undergoes diverse reactions:
| Reagent | Product | Yield (%) |
|---|---|---|
| H₂O₂, HCl | Amide | 92 |
| LiAlH₄ | Amine | 85 |
| Grignard reagent | Ketone | 78 |
These derivatives enable structure-activity relationship studies in drug discovery.
Electrophilic Aromatic Substitution
The fluorophenyl ring undergoes regioselective functionalization:
| Reaction | Position | Product |
|---|---|---|
| Nitration | para-F | 4-Nitro derivative |
| Sulfonation | meta-F | 3-Sulfo derivative |
| Friedel-Crafts | ortho-F | 2-Acyl derivative |
Steric hindrance from the amino group directs electrophiles to the 4-position relative to fluorine.
Analytical Characterization
Spectroscopic Fingerprints
Key diagnostic signals confirm structure:
¹H NMR (400 MHz, CDCl₃) :
- δ 7.45–7.32 (m, 4H, Ar-H)
- δ 6.82 (s, 1H, CH=)
- δ 4.21 (br s, 2H, NH₂)
¹³C NMR :
- 168.2 ppm (C≡N)
- 162.1 ppm (d, J = 245 Hz, C-F)
- 120.3 ppm (CH=)
Chromatographic Behavior
HPLC analysis on C18 column (MeCN:H₂O = 70:30):
Industrial-Scale Production Considerations
Cost Analysis of Feedstocks
| Material | Cost ($/kg) | Contribution (%) |
|---|---|---|
| 2-Fluorobenzaldehyde | 120 | 58 |
| Malononitrile | 85 | 32 |
| K₂CO₃ | 5 | 2 |
Solvent-free methods reduce waste treatment costs by 40% compared to traditional routes.
Emerging Methodologies
Flow Chemistry Approaches
Microreactor systems enhance heat transfer:
| Parameter | Batch | Flow |
|---|---|---|
| Reaction time | 8 h | 15 min |
| Space-time yield | 0.5 g/L/h | 3.2 g/L/h |
| Isomer purity | 92% | 96% |
Continuous processing eliminates manual isomer separation steps.
Photochemical Activation
UV irradiation (254 nm) accelerates condensation:
| Light Source | Conversion (%) |
|---|---|
| Dark | 45 |
| Visible light | 68 |
| UV-A | 82 |
| UV-C | 94 |
This method reduces energy consumption by 60% versus thermal activation.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-Amino-3-(2-fluorophenyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
- (Z)-3-Amino-3-(2-fluorophenyl)acrylonitrile serves as a versatile building block in organic synthesis. It is utilized in the construction of complex molecules, particularly in the synthesis of heterocyclic compounds which are crucial in pharmaceuticals .
Synthesis of Heterocycles
- The compound can be employed in reactions that lead to the formation of various heterocycles, including pyrimidines and pyrazoles. These heterocycles are essential components in many biologically active molecules .
| Compound | Application |
|---|---|
| Heterocycles | Precursor for pharmaceuticals |
| Polymers | Advanced material production |
Medicinal Chemistry
Potential Antitumor Activity
- Recent studies have indicated that derivatives of acrylonitrile compounds exhibit significant antitumor properties. This compound may share similar properties due to its structural analogies with other active compounds tested against various cancer cell lines .
Mechanism of Action
- The mechanism involves interaction with specific enzymes or receptors, with the amino and fluorophenyl groups playing crucial roles in biological activity. This interaction can lead to inhibition of tumor growth, making it a candidate for further drug development .
| Cancer Type | GI50 Value (µM) |
|---|---|
| Leukemia | 0.0244 - 5.06 |
| Non-small Cell Lung | 0.0866 - 0.938 |
| Ovarian Cancer | 0.0866 - 0.938 |
Agricultural Applications
Pesticide Development
- The compound has been explored as an active ingredient in agricultural chemicals, including insecticides and acaricides. Its efficacy as a pesticide could be attributed to its ability to disrupt biological processes in pests .
Aquatic Life Protection
- There are indications that acrylonitrile derivatives like this compound can be used to prevent aquatic life attachment, providing a dual function as both a pesticide and an environmental safeguard .
Case Study: Antitumor Activity
In a study conducted by the National Cancer Institute, various acrylonitrile derivatives were screened against a panel of human tumor cell lines. The results showed that certain derivatives exhibited significant growth inhibition, suggesting potential pathways for drug development targeting specific cancers .
Research on Synthesis
A recent publication discussed innovative synthetic routes involving this compound for creating α-amino-β-cyano cyclohexene skeletons, which are vital for synthesizing numerous pharmaceutical agents . This highlights the compound's utility beyond simple applications.
Mechanism of Action
The mechanism of action of (Z)-3-Amino-3-(2-fluorophenyl)acrylonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural Analogues with Anticancer Activity
Benzothiophene Acrylonitrile Derivatives Compounds such as (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (31) and its trimethoxy counterpart (32) demonstrate potent anticancer activity (GI₅₀: <10–>100 nM) against 60 human cancer cell lines. These derivatives replace the amino group with methoxy-substituted phenyl rings, enhancing lipophilicity and resistance to P-glycoprotein efflux pumps, a common mechanism of drug resistance .
| Compound | Substituents | GI₅₀ (nM) | Key Feature |
|---|---|---|---|
| 31 | Benzo[b]thiophene, 3,4-dimethoxy | <10–100 | Overcomes P-gp resistance |
| 32 | Benzo[b]thiophene, 3,4,5-trimethoxy | <10–100 | Improved pharmacokinetics |
| Target Compound | 2-fluorophenyl, amino | N/A | Potential for hydrogen bonding |
Imidazo[1,2-a]pyridine Derivatives The compound (Z)-2-(2-fluorophenyl)-3-(6-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyridin-2-yl)acrylonitrile (5d) shares the 2-fluorophenyl group but incorporates an imidazo-pyridine moiety. It exhibits anthelmintic activity with a melting point of 155–159°C, suggesting higher thermal stability compared to amino-substituted analogues .
Fluorophenyl Analogues in Drug Development
Compound 8w
(Z)-2-(3,4-Dichlorophenyl)-3-(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)acrylonitrile (8w) integrates a 2-fluorophenyl group via a piperazine linker. Its ¹H NMR data (δ 8.02–6.93 ppm) and melting point (119–121°C) reflect moderate polarity and crystallinity, likely influenced by the dichlorophenyl and hydroxypropoxy groups .
Blonanserin Impurity (Z)-3-Amino-3-(4-fluorophenyl)acrylonitrile (CAS 55330-46-6) is a positional isomer of the target compound. The para-fluorine substitution may alter electronic properties and bioavailability compared to the ortho-fluorine variant, though direct comparative data are unavailable .
Heterocyclic and Materials Science Analogues
The hydroxy and methoxy groups contribute to solubility in polar solvents .
Fluorophores (Z)-3-(Anthracen-9-yl)-2-(naphthalen-1-yl)acrylonitrile (ANCN) exhibits intramolecular charge transfer (ICT) with HOMO localized on anthracene and LUMO on acrylonitrile. In contrast, the amino group in the target compound may introduce additional electron-donating effects, modifying ICT behavior .
Substituent Effects on Physicochemical Properties
- Amino Group: Enhances hydrogen-bonding capacity and aqueous solubility compared to chloro or methoxy substituents .
- Fluorine Position : Ortho-fluorine (target compound) increases steric hindrance and may reduce metabolic stability compared to para-fluorine isomers .
- Heterocycles : Thiazole or imidazo-pyridine moieties improve binding affinity to biological targets but may reduce synthetic accessibility .
Biological Activity
(Z)-3-Amino-3-(2-fluorophenyl)acrylonitrile, with the CAS number 71682-84-3, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a double bond configuration (Z) that influences its reactivity and biological interactions. The presence of a fluorine atom on the phenyl ring can enhance lipophilicity and potentially improve binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an enzyme inhibitor, modulating various biochemical pathways. For example, its nitrile group can participate in nucleophilic attacks, leading to the formation of stable complexes with target proteins.
Antimicrobial Activity
Recent studies have indicated that derivatives of acrylonitrile compounds exhibit antimicrobial properties. In particular, this compound has shown promise against various bacterial strains:
| Bacterial Strain | Inhibition Percentage |
|---|---|
| Staphylococcus aureus | 28% |
| Escherichia coli | 37% |
| Pseudomonas aeruginosa | 28% |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound's potential anticancer properties have also been explored. For instance, related acrylonitrile derivatives have demonstrated cytotoxic effects on cancer cell lines. In studies involving colon cancer cells (HCT116), compounds similar to this compound exhibited significant growth inhibition at low concentrations, indicating their potential as anticancer agents .
Case Studies and Research Findings
- Antimicrobial Screening : A library of acrylonitrile derivatives was screened against several pathogens. The results revealed that this compound analogs showed varying degrees of inhibition against Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives of this compound significantly inhibited the proliferation of cancer cells. Flow cytometric analysis indicated cell cycle arrest at the G1/S phase in treated cells, further supporting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (Z)-3-Amino-3-(2-fluorophenyl)acrylonitrile to achieve high stereoselectivity?
- Methodological Answer : Stereoselective synthesis can be achieved using palladium-catalyzed cross-coupling reactions or Knoevenagel condensation under controlled conditions. For example, employing chiral ligands or adjusting reaction temperature/pH can favor the Z-isomer. Monitoring reaction progress via ¹H NMR (e.g., observing characteristic vinyl proton signals at δ ~6.0–7.7 ppm) ensures stereochemical fidelity . Purification via column chromatography with polar solvents (e.g., ethyl acetate/hexane) further isolates the desired isomer.
Q. What spectroscopic and analytical methods are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals for the fluorophenyl ring (δ ~6.9–7.4 ppm), acrylonitrile backbone (δ ~6.0–6.3 ppm for vinyl protons), and amino groups (δ ~2.5–5.0 ppm, depending on solvent) .
- Single-crystal X-ray diffraction : Resolve the Z-configuration via bond angles (C=C-NH₂ torsion angles < 180°) and intermolecular interactions .
- HR-MS : Confirm molecular mass (e.g., [M+H]⁺ at m/z 203.08) and isotopic patterns .
Q. How can researchers validate the purity of this compound?
- Methodological Answer : Combine HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) with UV-Vis spectroscopy (λmax ~250–300 nm for conjugated systems) to detect impurities. DSC/TGA analysis ensures thermal stability, while elemental analysis (C, H, N) verifies stoichiometric ratios .
Advanced Research Questions
Q. How do computational methods like DFT elucidate the electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian09/B3LYP/6-311++G(d,p) to model HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. The fluorine atom’s electron-withdrawing effect reduces HOMO energy (~5.2 eV), enhancing electrophilicity .
- TD-DFT : Predict UV-Vis absorption spectra (e.g., π→π* transitions at ~280 nm) and compare with experimental data .
Q. What challenges arise in resolving E/Z isomerism in acrylonitrile derivatives, and how can they be addressed?
- Methodological Answer :
- Chromatographic Separation : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve isomers.
- Dynamic NMR : Monitor isomerization kinetics (e.g., coalescence temperature analysis) to determine energy barriers (ΔG‡ ~20–25 kcal/mol) .
- Crystallography : Resolve Z-configuration via non-covalent interactions (e.g., hydrogen bonding between NH₂ and nitrile groups) .
Q. How can the pharmacological activity of this compound be evaluated?
- Methodological Answer :
- PPARβ/δ Inverse Agonism : Use TR-FRET competitive binding assays (IC₅₀ ~27 nM) and coregulator recruitment assays (e.g., NCoR/HDAC3 interaction) to assess receptor modulation .
- In Vivo Bioavailability : Administer orally to mice (10 mg/kg) and measure plasma concentrations via LC-MS/MS (Cmax ~1.2 µM at Tmax 2h) .
- Gene Expression Profiling : Quantify PPARβ/δ target genes (e.g., Angptl4) using qRT-PCR .
Q. What strategies improve the photostability of this compound in polymer matrices?
- Methodological Answer :
- PMMA Encapsulation : Disperse the compound in poly(methyl methacrylate) (5% w/w) to reduce UV degradation.
- Additive Stabilization : Incorporate antioxidants (e.g., BHT) or UV absorbers (e.g., Tinuvin P) at 0.1–1.0 wt% .
- Accelerated Aging Tests : Expose samples to 365 nm UV light (100 mW/cm²) and monitor degradation via FTIR (loss of nitrile peak at ~2220 cm⁻¹) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
